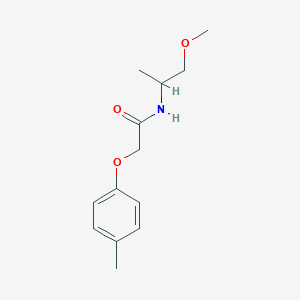
N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide, also known as Mirogabalin, is a novel drug that belongs to the class of gabapentinoids. Gabapentinoids are a group of drugs that are used to treat neuropathic pain and epilepsy. Mirogabalin has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its efficacy in treating neuropathic pain.
Mechanism of Action
N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of neurotransmitters that are involved in pain signaling, thereby reducing pain.
Biochemical and Physiological Effects:
N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide has been shown to reduce pain in animal models of neuropathic pain. It has also been shown to have anxiolytic and sedative effects in animal models. In humans, clinical trials have shown that N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide is well-tolerated and has a favorable safety profile.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide has several advantages for lab experiments. It has a favorable safety profile and is well-tolerated in humans. It has also been extensively studied in preclinical models, which makes it a good candidate for further research. However, its mechanism of action is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for research on N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide. One potential direction is to investigate its efficacy in treating other types of pain, such as inflammatory pain. Another potential direction is to investigate its potential as an anxiolytic or sedative. Additionally, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide is synthesized by reacting 4-methylphenol with chloroacetyl chloride to obtain 4-methylphenyl chloroacetate. This intermediate is then reacted with 2-methoxy-1-methylethylamine to obtain N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide.
Scientific Research Applications
N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide has been extensively studied in preclinical models for its efficacy in treating neuropathic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain. Clinical trials are currently underway to evaluate its efficacy in treating neuropathic pain in humans.
properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C13H19NO3/c1-10-4-6-12(7-5-10)17-9-13(15)14-11(2)8-16-3/h4-7,11H,8-9H2,1-3H3,(H,14,15) |
InChI Key |
PXVHIJUYSGZPSM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(C)COC |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246819.png)
![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)
![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)

![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)


